molecular formula C10H16BN3O3 B7954197 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B7954197
M. Wt: 237.07 g/mol
InChI Key: CQESCLZYTIMFPF-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide is an organic compound that features a boron-containing dioxaborolane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction conditions often include solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, reduced pyrazole derivatives, and substituted pyrazole compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a boron-containing dioxaborolane ring and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)6-5-13-14-7(6)8(12)15/h5H,1-4H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQESCLZYTIMFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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